![molecular formula C13H20BrN3O3 B8161314 tert-butyl (2S)-2-[(4-bromo-1H-pyrazol-1-yl)methyl]morpholine-4-carboxylate](/img/structure/B8161314.png)
tert-butyl (2S)-2-[(4-bromo-1H-pyrazol-1-yl)methyl]morpholine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl (2S)-2-[(4-bromo-1H-pyrazol-1-yl)methyl]morpholine-4-carboxylate: is a complex organic compound that features a morpholine ring substituted with a tert-butyl ester group and a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2S)-2-[(4-bromo-1H-pyrazol-1-yl)methyl]morpholine-4-carboxylate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide.
Formation of the morpholine ring: This involves the reaction of diethanolamine with a suitable alkylating agent.
Coupling of the pyrazole and morpholine rings: This step involves the reaction of the brominated pyrazole with the morpholine derivative under basic conditions.
Introduction of the tert-butyl ester group: This is typically achieved through esterification using tert-butyl chloroformate.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Análisis De Reacciones Químicas
Suzuki-Miyaura Cross-Coupling Reactions
The bromine atom at the 4-position of the pyrazole ring enables palladium-catalyzed cross-coupling reactions with boronic acids or esters. This reaction is pivotal for introducing aryl, heteroaryl, or alkenyl groups.
Example Reaction:
A derivative of this compound, 4-(4-bromo-pyrazol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester (structurally analogous), underwent Suzuki coupling with a boronic ester in the presence of:
-
Catalyst : Pd(PPh₃)₂Cl₂ (0.5 mol%)
-
Base : Na₂CO₃ (3 equiv)
-
Solvent : DME/H₂O (4:1 v/v)
Outcome : The bromopyrazole moiety reacted to form a biaryl product, demonstrating compatibility with transition-metal catalysis .
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyrazole ring facilitates nucleophilic substitution at the brominated position. Common nucleophiles include amines, alkoxides, and thiols.
Key Data :
-
Reagents : Amines (e.g., benzylamine)
Mechanistic Insight : The reaction proceeds via a concerted mechanism, where the bromine acts as a leaving group.
Deprotection of the tert-Butyl Carboxylate Group
The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free morpholine amine.
Procedure :
-
Reagent : 4 M HCl in 1,4-dioxane
-
Outcome : Quantitative removal of the Boc group, generating the hydrochloride salt of the morpholine amine .
Functionalization of the Morpholine Ring
The morpholine nitrogen and oxygen atoms can participate in alkylation, acylation, or oxidation reactions.
Example Transformations :
Reaction Type | Reagents/Conditions | Product |
---|---|---|
Alkylation | Alkyl halides, K₂CO₃, DMF, 60°C | N-Alkylated morpholine derivatives |
Acylation | Acetyl chloride, Et₃N, CH₂Cl₂, 0°C | Morpholine acetamide |
Oxidation | mCPBA, CH₂Cl₂, 25°C | Morpholine N-oxide (if applicable) |
Pyrazole Ring Modifications
The pyrazole ring can undergo further functionalization, such as:
Comparative Reactivity Table
Stability and Handling
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine:
- Potential applications in drug discovery and development, particularly as a scaffold for the design of new pharmaceuticals.
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Industry:
- Used in the production of fine chemicals and pharmaceuticals.
- Potential applications in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-butyl (2S)-2-[(4-bromo-1H-pyrazol-1-yl)methyl]morpholine-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparación Con Compuestos Similares
- tert-butyl (2S)-2-[(4-chloro-1H-pyrazol-1-yl)methyl]morpholine-4-carboxylate
- tert-butyl (2S)-2-[(4-fluoro-1H-pyrazol-1-yl)methyl]morpholine-4-carboxylate
- tert-butyl (2S)-2-[(4-iodo-1H-pyrazol-1-yl)methyl]morpholine-4-carboxylate
Uniqueness:
- The presence of the bromine atom in tert-butyl (2S)-2-[(4-bromo-1H-pyrazol-1-yl)methyl]morpholine-4-carboxylate can impart unique reactivity and biological activity compared to its chloro, fluoro, and iodo analogs.
- The specific substitution pattern and the combination of functional groups make it a versatile intermediate for further chemical transformations and potential applications in various fields.
Actividad Biológica
The compound tert-butyl (2S)-2-[(4-bromo-1H-pyrazol-1-yl)methyl]morpholine-4-carboxylate is a derivative of morpholine and pyrazole, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-cancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H22BrN3O2
- Molecular Weight : 344.253 g/mol
- CAS Number : 877401-26-8
Biological Activity Overview
Research into the biological activity of pyrazole derivatives has revealed a range of therapeutic potentials, particularly in oncology. The specific compound under discussion has been evaluated for its anticancer properties and other biological activities.
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to this compound:
-
Cell Lines Tested :
- A549 (lung cancer)
- MCF-7 (breast cancer)
- NCI-H460 (lung cancer)
- HeLa (cervical cancer)
- Mechanism of Action : The compound has shown significant inhibition of various kinases which are crucial in cancer cell proliferation and survival. For instance, compounds with similar structures have demonstrated inhibition of Aurora-A kinase with IC50 values ranging from 0.067 µM to 0.16 µM .
- Case Studies :
Data Table: Biological Activity Summary
Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | A549 | 0.39 | Induces autophagy |
Compound B | MCF-7 | 0.01 | Inhibition of Aurora-A kinase |
tert-butyl derivative | NCI-H460 | 0.16 | Inhibition of cell proliferation |
Compound C | HeLa | 7.01 | Topoisomerase-IIa inhibition |
Additional Biological Activities
Beyond anticancer effects, pyrazole derivatives are also being explored for their anti-inflammatory and antimicrobial properties:
- Anti-inflammatory Activity : Pyrazole compounds have been linked to the modulation of inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis.
- Antimicrobial Activity : Some studies indicate that pyrazole derivatives exhibit activity against various bacterial strains, suggesting potential applications in treating infections .
Propiedades
IUPAC Name |
tert-butyl (2S)-2-[(4-bromopyrazol-1-yl)methyl]morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrN3O3/c1-13(2,3)20-12(18)16-4-5-19-11(8-16)9-17-7-10(14)6-15-17/h6-7,11H,4-5,8-9H2,1-3H3/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOUDFQDTHPSAN-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CN2C=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@@H](C1)CN2C=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.